But-3-yn-1-ol is a terminal acetylenic compound that is but-1-yne with one of the methyl hydrogens substituted by a hydroxy group. It is a terminal acetylenic compound and a member of butyn-1-ols.
3-Butyn-1-OL
CAS No.: 927-74-2
Cat. No.: VC21207718
Molecular Formula: C4H6O
Molecular Weight: 70.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 927-74-2 |
---|---|
Molecular Formula | C4H6O |
Molecular Weight | 70.09 g/mol |
IUPAC Name | but-3-yn-1-ol |
Standard InChI | InChI=1S/C4H6O/c1-2-3-4-5/h1,5H,3-4H2 |
Standard InChI Key | OTJZCIYGRUNXTP-UHFFFAOYSA-N |
SMILES | C#CCCO |
Canonical SMILES | C#CCCO |
Boiling Point | 129.0 °C |
Melting Point | -63.6 °C |
Introduction
Physical and Chemical Properties
Physical Properties
3-Butyn-1-ol is a colorless to light yellow clear liquid at room temperature with characteristic physical properties that determine its handling and applications.
Table 1: Physical Properties of 3-Butyn-1-ol
Property | Value |
---|---|
Physical State (20°C) | Liquid |
Appearance | Colorless to light yellow clear liquid |
Melting Point | -63.6°C |
Boiling Point | 128.9°C |
Density | 0.926 g/mL at 25°C |
Specific Gravity | 0.972 |
Refractive Index | 1.4397 to 1.4417 |
Flash Point | 36°C (97°F) |
The compound has a relatively high boiling point compared to other molecules of similar size, likely due to hydrogen bonding through its hydroxyl group . Its flash point of 36°C classifies it as a flammable liquid, necessitating appropriate safety measures during handling and storage .
Chemical Properties
The dual functionality of 3-butyn-1-ol contributes to its diverse chemical reactivity profile.
Table 2: Chemical Properties of 3-Butyn-1-ol
Property | Description |
---|---|
Solubility | Miscible with alcohols and organic solvents; miscible with water; immiscible with aliphatic hydrocarbon solvents |
pKa | 14.22±0.10 (Predicted) |
LogP | 0.130 (estimated) |
Stability | Stable under normal conditions but reactive with oxidizing agents, acids, acid anhydrides, copper and copper alloys |
Reactivity | Terminal alkyne can undergo addition reactions; hydroxyl group participates in typical alcohol reactions |
The terminal alkyne group makes 3-butyn-1-ol particularly useful for click chemistry and coupling reactions, while the hydroxyl group provides opportunities for various transformations including oxidation and esterification . The compound's water miscibility enhances its utility in aqueous reaction conditions and contributes to its biodegradability profile .
Synthesis Methods
Several methods have been developed for the synthesis of 3-butyn-1-ol, with approaches suitable for both laboratory and industrial scales.
Grignard Reaction Method
A primary industrial method for synthesizing 3-butyn-1-ol involves a Grignard reaction sequence as detailed in Chinese patent CN102320927A :
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Formation of a Grignard reagent using chlorobutane (800-1200 parts by mass), magnesium chips (200-300 parts by mass), and bromoethane (1-5 parts by mass) at 60°C
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Addition of acetylene gas (250-300 parts by mass) to form monoethynyl magnesium chloride
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Reaction with ethylene oxide (400-500 parts by mass) in tetrahydrofuran (2000-3000 L) at 0-10°C
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Quenching the reaction with water after 2 hours of reaction time at 20-25°C
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Rectification to recover solvent and isolate the final product
This method offers advantages including high yield, mild conditions, safety, and the use of readily available starting materials .
Alternative Synthetic Routes
Other approaches to synthesizing 3-butyn-1-ol include:
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Partial reduction of diynes or alkynyl esters
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Hydroxylation of appropriate butyne derivatives
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Protected alkyne approaches that utilize lithium acetylide addition to protected ethylene oxide equivalents
These methods may be preferred in specific contexts based on available starting materials, scale requirements, and desired purity of the final product.
Uses and Applications
3-Butyn-1-ol finds applications across multiple fields due to its unique chemical structure and reactivity.
Synthetic Organic Chemistry
In organic synthesis, 3-butyn-1-ol serves as a versatile building block for:
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Preparation of oxygen-containing heterocycles
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Synthesis of protected esters of s-Hydroxy-L-isoleucine
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Palladium-catalyzed coupling reactions, particularly with β-tetrionic acid bromide to prepare alkynyl substituted furanones
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Click chemistry applications leveraging the terminal alkyne functionality
Pharmaceutical Applications
The pharmaceutical industry utilizes 3-butyn-1-ol as:
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An intermediate in the synthesis of active pharmaceutical ingredients, notably fexofenadine, an antihistamine medication
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A precursor for specialized pharmaceutical compounds containing terminal alkyne functionalities
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A building block for bioactive molecules where controlled incorporation of alkyne groups is needed
Conversion to Other Valuable Compounds
3-Butyn-1-ol serves as a starting material for the synthesis of other valuable compounds, including:
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3-Buten-1-ol, produced by selective hydrogenation of the triple bond
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3-Butynoic acid, obtained through oxidation reactions
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Various alkynyl-substituted heterocycles with potential biological activities
Patent CN102295530B describes a method for converting 3-butyn-1-ol to 3-buten-1-ol through carefully controlled hydrogenation reactions, yielding the alkene product with high selectivity (98.9% content) and excellent yield (89.8%) .
Metabolism and Biodegradation
Understanding the biological transformation of 3-butyn-1-ol provides insights into its environmental fate and potential applications in biotechnology.
Microbial Metabolism
Research on Pseudomonas BB1, a bacterium showing strong resemblance to the physiologically well-characterized Pseudomonas AM1, has elucidated the degradation pathway of 3-butyn-1-ol :
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Initial oxidation of the alcohol group catalyzed by a phenazine methosulphate dependent alcohol dehydrogenase
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Oxidation of the resulting aldehyde to yield 3-butynoic acid
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Hydration of 3-butynoic acid (without cofactor requirements) to form acetoacetate
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Further degradation of acetoacetate via acetoacetyl-CoA to acetyl-CoA, which enters central metabolism
The hydration reaction is catalyzed by a nonspecific enzyme that can also act on other substrates; for example, hydration of propynoic acid results in the formation of malonic semialdehyde .
Parameter | Classification/Value |
---|---|
Signal Word | Warning |
Hazard Categories | Flammable liquid Category 3 |
Skin irritation Category 2 | |
Eye irritation Category 2 | |
Specific target organ toxicity Category 3 | |
UN Number | UN1987 |
Class | 3 (Flammable liquid) |
Packing Group | III |
Hazard and Precautionary Statements
3-Butyn-1-ol carries several hazard statements:
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H226: Flammable liquid and vapor
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Recommended precautionary measures include:
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P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing
Related Compounds
3-Butyn-1-ol belongs to a family of structurally related compounds with similar or complementary properties.
Structurally Related Compounds
Table 4: Related Alkynyl and Alkenyl Alcohols
Compound | Formula | Description | Relationship to 3-Butyn-1-ol |
---|---|---|---|
3-Buten-1-ol | C₄H₈O | Alkenyl alcohol with double bond | Hydrogenation product |
2-Butyn-1-ol | C₄H₆O | Internal alkyne alcohol | Positional isomer |
3-Butyn-2-ol | C₄H₆O | Secondary alkynyl alcohol | Constitutional isomer |
Propargyl alcohol | C₃H₄O | Shorter chain alkynyl alcohol | Homolog (one carbon shorter) |
2-Methyl-3-butyn-2-ol | C₅H₈O | Tertiary alkynyl alcohol | Structurally related |
These related compounds often share synthetic pathways, applications, and handling considerations with 3-butyn-1-ol, but their specific reactivities vary based on structural differences .
Synthetic Derivatives
Important derivatives of 3-butyn-1-ol include:
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3-Butynoic acid - oxidation product
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3-Butyn-1-yl esters - formed by reaction with carboxylic acids
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3-Butyn-1-yl ethers - produced via Williamson ether synthesis
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Silyl-protected derivatives - used in synthetic sequences requiring selective reactivity
Current Research and Development
Research involving 3-butyn-1-ol continues to evolve across multiple scientific disciplines.
Thermodynamic Studies
Recent research has examined the thermodynamic properties of 3-butyn-1-ol:
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Enthalpies of combustion and vaporization have been measured using static bomb combustion calorimetry and correlation gas chromatography techniques
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These measurements help establish fundamental understanding of the compound's physical chemistry and energy content
Patent Activity
Patent literature demonstrates continuing interest in 3-butyn-1-ol:
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CN102295530B describes conversion to 3-buten-1-ol through selective hydrogenation
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Additional patents cover applications in pharmaceutical synthesis and materials science
Emerging Applications
New applications continue to emerge for 3-butyn-1-ol:
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Bioorthogonal labeling using alkyne-azide click chemistry
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Development of specialized polymers incorporating alkyne functionalities
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Advanced materials with tunable properties based on alkyne-containing building blocks
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